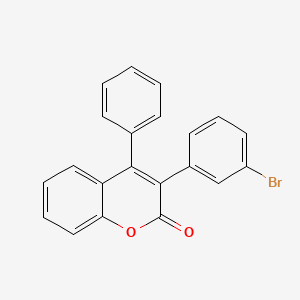

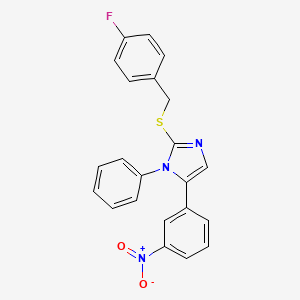

![molecular formula C12H17Cl2F3N2O B2695865 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 2097937-49-8](/img/structure/B2695865.png)

2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

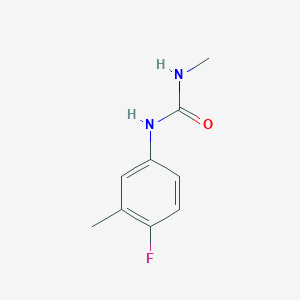

The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” has a molecular weight of 279.21 and its IUPAC name is 3-methyl-2-(piperidin-4-ylmethoxy)pyridine dihydrochloride . Another similar compound, “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” has a molecular weight of 265.18 .

Molecular Structure Analysis

The molecular formula of “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is C12H18N2O.2ClH . For “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride”, the molecular formula is C11H18Cl2N2O .Physical And Chemical Properties Analysis

The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a solid . The compound “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” also is a solid .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. TFMP’s unique structure, combining a piperidine ring with a trifluoromethyl group, offers opportunities for designing novel pharmaceuticals. Researchers explore its potential as a scaffold for creating targeted therapies, such as kinase inhibitors or enzyme modulators .

Dual Inhibitors for Oncology

TFMP derivatives have shown promise as dual inhibitors for specific kinases involved in cancer progression. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives demonstrated activity against both Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Soluble Epoxide Hydrolase (sEH) Inhibition

The pharmacological inhibition of sEH has therapeutic implications for pain management and inflammatory diseases. TFMP analogs may stabilize endogenous epoxyeicosatrienoic acids, making them potential candidates for sEH inhibition .

Organic Synthesis and Functionalization

Efficient methods for synthesizing substituted piperidines are crucial. Researchers explore TFMP derivatives as substrates for various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These synthetic pathways contribute to the development of diverse piperidine-based compounds .

Spiropiperidines and Condensed Piperidines

TFMP derivatives can be modified to form spiropiperidines and condensed piperidines. These structural variations offer opportunities for designing bioactive molecules with specific properties, such as improved solubility or receptor binding affinity .

Biological Evaluation and Drug Discovery

Scientists investigate TFMP analogs for their biological activity. By assessing their interactions with cellular targets, researchers identify potential drug candidates. The piperidine moiety in TFMP contributes to its pharmacological properties, making it an exciting area of study .

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9;;/h3,6-7,9,16H,1-2,4-5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOULUMXMBSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

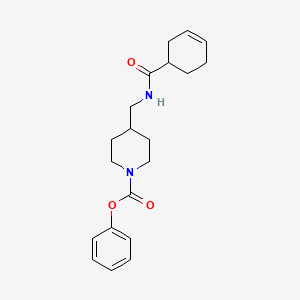

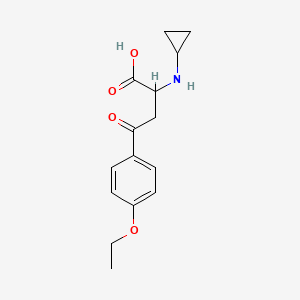

![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)

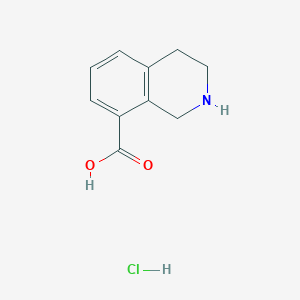

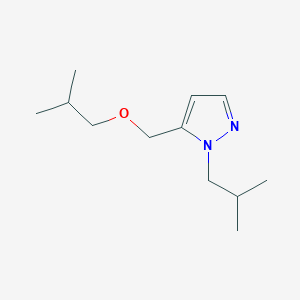

![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)

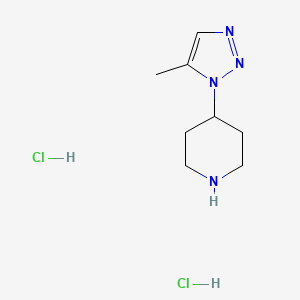

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)